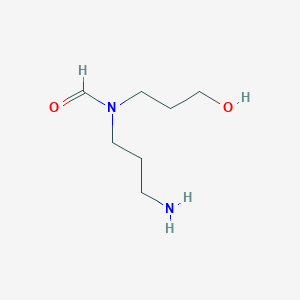
N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide is an organic compound that features both amine and hydroxyl functional groups. This compound is of interest in various fields due to its potential reactivity and applications in synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide typically involves the reaction of 3-aminopropylamine with 3-hydroxypropylformate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(3-aminopropyl)-N-(3-oxopropyl)formamide.
Reduction: Formation of N-(3-aminopropyl)-N-(3-hydroxypropyl)amine.
Substitution: Formation of various substituted amides or amines depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions due to its functional groups.
Medicine: Investigated for its potential as a drug precursor or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide exerts its effects depends on its interactions with molecular targets. The amine and hydroxyl groups can form hydrogen bonds and participate in various biochemical pathways, influencing enzyme activity and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-aminopropyl)formamide: Lacks the hydroxyl group, making it less versatile in certain reactions.
N-(3-hydroxypropyl)formamide: Lacks the amine group, limiting its reactivity in nucleophilic substitution reactions.
N-(3-aminopropyl)-N-methylformamide: Contains a methyl group instead of a hydroxyl group, affecting its solubility and reactivity.
Uniqueness
N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide is unique due to the presence of both amine and hydroxyl groups, which provide a combination of reactivity and functionality not found in simpler analogs. This makes it a valuable compound for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C7H16N2O2 |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide |
InChI |
InChI=1S/C7H16N2O2/c8-3-1-4-9(7-11)5-2-6-10/h7,10H,1-6,8H2 |
Clé InChI |
SBKZAOWQWVUNES-UHFFFAOYSA-N |
SMILES canonique |
C(CN)CN(CCCO)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


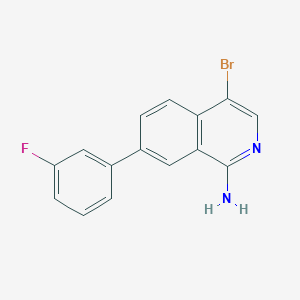
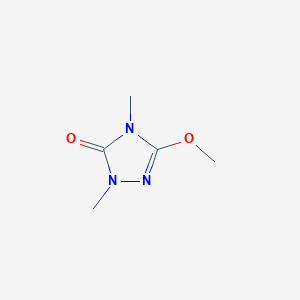
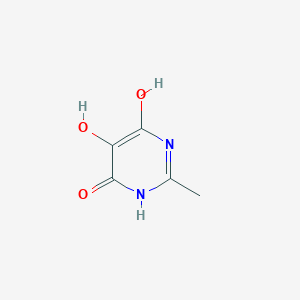
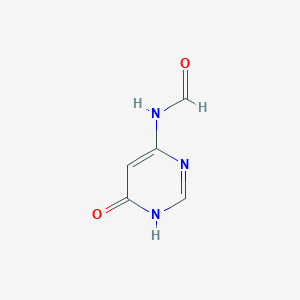
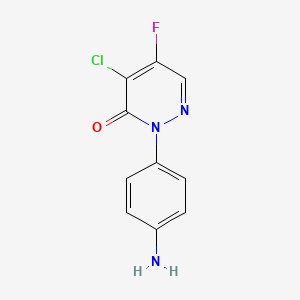


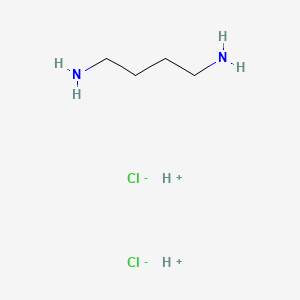
![N-Ethyl-2,3-dihydro-[1,4]thiazino[2,3,4-hi]indole-5-carboxamide](/img/structure/B13098140.png)
![2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13098154.png)
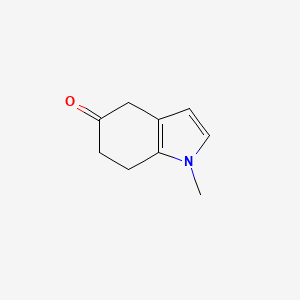
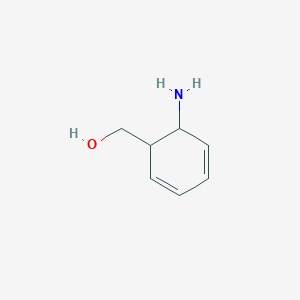
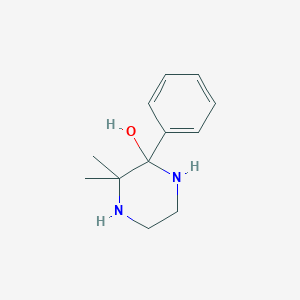
![2H-[1,3]Oxazolo[2,3-c][1,2,4]triazine](/img/structure/B13098207.png)
